2-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

Medicinal Chemistry Conformational Analysis Scaffold Design

This 2H-1,2,3-triazole regioisomer, featuring a 5-fluoro-2-methoxyphenyl sulfonyl azetidine core (fraction sp³ 0.42), occupies unexplored Markush space within NLRP3 inflammasome inhibitor and PTGR2 covalent probe patent families. With no published bioactivity data, it represents a true chemical probe for de novo screening against class-level targets. Its compact size (MW 312.32) and moderate lipophilicity (logP 0.901) make it suitable for activity-based probe derivatization. Replacing it with any analog is not supported by evidence—secure this unique scaffold for your library.

Molecular Formula C12H13FN4O3S
Molecular Weight 312.32
CAS No. 2192746-24-8
Cat. No. B2955442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole
CAS2192746-24-8
Molecular FormulaC12H13FN4O3S
Molecular Weight312.32
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)F)S(=O)(=O)N2CC(C2)N3N=CC=N3
InChIInChI=1S/C12H13FN4O3S/c1-20-11-3-2-9(13)6-12(11)21(18,19)16-7-10(8-16)17-14-4-5-15-17/h2-6,10H,7-8H2,1H3
InChIKeyVDYDWLLQCFTVJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole (CAS 2192746-24-8): Compound Identity and Procurement Baseline


2-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole (CAS 2192746-24-8) is a synthetic sulfonamide-linked 1,2,3-triazole derivative with molecular formula C₁₂H₁₃FN₄O₃S and molecular weight 312.32 g/mol . The compound features a 5-fluoro-2-methoxyphenyl sulfonyl group attached to an azetidine (four-membered nitrogen-containing heterocycle) ring, which is in turn N-linked to a 2H-1,2,3-triazole moiety . Its computed physicochemical profile includes a logP of 0.901, topological polar surface area (tPSA) of 89 Ų, six hydrogen-bond acceptors, three rotatable bonds, and a fraction sp³ of 0.42 [1]. Critically, the ZINC database and ChEMBL confirm that no biological activity has been reported for this specific compound in the peer-reviewed literature [1]. The compound belongs to the broader sulfonyl-triazole-azetidine scaffold class, which has been disclosed in patent families as NLRP3 inflammasome inhibitors (Inflazome/WO2019211463), prostaglandin reductase 2 (PTGR2) inhibitors, and antibacterials [2][3][4]. This evidence guide therefore focuses on quantifiable structural and physicochemical differentiation from closest analogs, with class-level contextualization where compound-specific bioactivity data are absent.

Why Generic Substitution of 2-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole with In-Class Analogs Is Not Supported by Evidence


The sulfonyl-triazole-azetidine scaffold is not a uniform commodity; three structural variables—the heterocyclic core attached at the azetidine 3-position, the aryl sulfonyl substitution pattern, and the ring size of the nitrogen heterocycle—each independently modulate physicochemical properties and, by class-level inference, biological target engagement [1][2]. The target compound's 2H-1,2,3-triazole regioisomer at the azetidine 3-position is distinct from 1H-1,2,3-triazole or 1,2,4-triazole analogs, and the 5-fluoro-2-methoxyphenyl sulfonyl group presents a unique combination of electron-withdrawing (fluoro) and electron-donating (methoxy) substituents that differs from, for example, the 5-chloro-2-methoxybenzyl scaffold validated as an NLRP3 inhibitor (IC₅₀ = 0.55 μM) in the Journal of Medicinal Chemistry [2][3]. Additionally, the azetidine ring imposes greater conformational rigidity (fraction sp³ = 0.42) and a distinct nitrogen pKa profile compared to the more flexible piperidine and pyrrolidine analogs that appear in the same patent families [1][4]. Until head-to-head comparative bioactivity data become available, substituting this compound with any close analog cannot be justified on the basis of published evidence.

Quantitative Differentiation Evidence for 2-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole (CAS 2192746-24-8)


Azetidine Ring vs. Piperidine Ring: Ring Strain and Conformational Rigidity as Differentiation Drivers

The target compound incorporates a four-membered azetidine ring as the central heterocycle, whereas the closest commercially available analog bearing the identical 5-fluoro-2-methoxyphenyl sulfonyl group—1-(5-fluoro-2-methoxyphenyl)sulfonyl-4-(triazol-1-yl)piperidine (CAS 1798662-51-7)—utilizes a six-membered piperidine ring [1]. The target compound exhibits a fraction sp³ of 0.42, consistent with the saturated azetidine ring contributing approximately 42% sp³-hybridized carbons to the molecular framework [2]. In contrast, the piperidine analog contains an additional two methylene units, increasing molecular weight, conformational flexibility, and altering the spatial orientation of the triazole moiety relative to the sulfonyl pharmacophore [1]. The azetidine nitrogen in N-sulfonyl azetidines has a significantly lower pKa (estimated ~2–3 units lower than corresponding piperidine sulfonamides) due to increased ring strain and reduced N-alkyl substitution, affecting protonation state at physiological pH [3]. No piperidine-specific pKa value is publicly available for CAS 1798662-51-7, so this is a class-level inference based on established azetidine vs. piperidine basicity trends [3].

Medicinal Chemistry Conformational Analysis Scaffold Design

2H-1,2,3-Triazole Regioisomer vs. 1H-1,2,3-Triazole: Regiochemical Identity Defines Biological Annotation

The target compound bears a 2H-1,2,3-triazole ring connected at the N2 position to the azetidine 3-carbon. Commercially available analogs such as 1-(1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole (benchchem catalog) and the antibacterial triazolo-azetidine series reported by Ivanenkov et al. feature the 1H-1,2,3-triazole regioisomer connected at N1 [1]. The 2H vs. 1H connectivity alters the vector of the triazole dipole moment, the spatial orientation of the triazole C–H hydrogen-bond donor, and the electronic distribution of the heterocycle [2]. In the antibacterial series of N-substituted triazolo-azetidines, compound 2 (1H-1,2,3-triazole regioisomer) demonstrated a minimum inhibitory concentration (MIC) of 6.25 μg/mL against E. coli ΔtolC, while the parent hit molecule from the same series showed MIC = 12.5 μg/mL [1]. No equivalent antibacterial data exist for the 2H-regioisomer target compound, and the regioisomeric difference precludes direct extrapolation of the reported MIC values to CAS 2192746-24-8 [1].

Regiochemistry Triazole Isomerism Biological Annotation

5-Fluoro-2-methoxyphenyl Sulfonyl vs. Naphthalene-1-sulfonyl: Aryl Substituent Modulates logP by >1.5 Units and Alters Aromatic Stacking Potential

The target compound carries a 5-fluoro-2-methoxyphenyl sulfonyl group, while a commercially available analog, 2-[1-(naphthalene-1-sulfonyl)azetidin-3-yl]-2H-1,2,3-triazole (CAS 2191266-45-0), substitutes a naphthalene-1-sulfonyl group [1]. The target compound's computed logP is 0.901 [2], whereas naphthalene-substituted sulfonamides of comparable molecular weight typically exhibit logP values ≥2.5, representing a >1.5 log unit increase in lipophilicity [3]. The 5-fluoro substitution on the target compound introduces an electronegative halogen that can participate in orthogonal C–F···H–C and C–F···C=O multipolar interactions, while the 2-methoxy group provides an additional hydrogen-bond acceptor [4]. The naphthalene analog, by contrast, offers extended π-stacking surface area but lacks the fluorinated H-bond acceptor motif. The tPSA of the target compound (89 Ų) is consistent with moderate polarity, whereas the naphthalene analog is expected to have lower tPSA due to the larger hydrophobic aryl surface [2].

Lipophilicity Aryl Sulfonyl SAR Physicochemical Differentiation

2H-1,2,3-Triazole at Azetidine C3 vs. Thiazole Ether at Azetidine C3: Heterocycle Identity Alters H-Bond Acceptor Count and Metabolic Liability

The target compound links a 2H-1,2,3-triazole directly to the azetidine C3 position, whereas the close analog 2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole (CAS 1797287-69-4) connects a thiazole ring via an ether oxygen linker . The triazole ring contributes three nitrogen atoms to the molecular framework, increasing the hydrogen-bond acceptor count to six, while the thiazole analog has a molecular formula of C₁₃H₁₃FN₂O₄S₂ (molecular weight 344.4 g/mol vs. 312.32 g/mol for the target) and features only two nitrogen atoms . The ether oxygen linker in the thiazole analog introduces an additional rotatable bond and a potential site for oxidative O-dealkylation, a common metabolic soft spot absent in the directly C–N linked triazole of the target compound [1]. Furthermore, the triazole ring is a well-established bioisostere for amide bonds and can participate in π–π stacking and metal chelation interactions that the thiazole ether cannot replicate [2]. No head-to-head metabolic stability or target engagement data exist for either compound.

Heterocycle SAR Metabolic Stability Hydrogen Bonding

Scaffold-Class Validation: Sulfonyl-Triazole Patent Coverage for NLRP3 and PTGR2 Inhibition Confirms Relevance of the Chemical Space

The sulfonyl-triazole-azetidine scaffold class to which CAS 2192746-24-8 belongs is explicitly claimed in multiple patent families. Inflazome Ltd (acquired by Roche) disclosed sulfonyl triazoles as NLRP3 inflammasome inhibitors in WO2019211463A1 (priority date May 4, 2018) and related filings including CN-112533913-A and US20210261512 [1][2]. A distinct patent family (US20240210412A1) claims sulfonyl-triazole compounds as covalent ligands and inhibitors of prostaglandin reductase 2 (PTGR2), with exemplary compounds forming covalent adducts with reactive tyrosine and lysine residues [3]. In the medicinal chemistry literature, a related 1,2,3-triazole scaffold achieved NLRP3 IC₅₀ = 0.55 ± 0.16 μM with demonstrated brain penetration in rhesus macaque PET imaging studies (Xu et al., J. Med. Chem. 2024) [4]. While none of these patents or publications specifically exemplify CAS 2192746-24-8, the compound falls within the Markush structures of the Inflazome filings and represents an unexplored combination of the 5-fluoro-2-methoxyphenyl sulfonyl motif with the azetidine-2H-triazole core.

NLRP3 Inflammasome PTGR2 Inhibition Patent Landscape

Critical Data Gap Declaration: Absence of Compound-Specific Bioactivity, ADME, and Selectivity Data

A systematic search of ChEMBL, PubChem, BindingDB, ZINC, and the primary literature confirms that no compound-specific biological activity data—including IC₅₀, Kd, Ki, MIC, EC₅₀, or any functional assay result—have been reported for CAS 2192746-24-8 as of April 2026 [1]. The ZINC database entry explicitly states: 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [1]. Similarly, no ADME data (metabolic stability, permeability, solubility, plasma protein binding), no selectivity profiling data, and no in vivo pharmacokinetic or efficacy data are publicly available for this specific compound. In contrast, structurally related 1,2,3-triazole NLRP3 inhibitors (e.g., compound 8 in Xu et al. 2024) have published IC₅₀, selectivity, and brain penetration data [2], and antibacterial triazolo-azetidines have published MIC values against E. coli [3]. Users procuring CAS 2192746-24-8 should anticipate that all biological annotation must be generated de novo and that the compound's activity profile cannot be predicted from analog data with confidence.

Data Transparency Procurement Risk Assessment Research Gap

Recommended Application Scenarios for 2-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole (CAS 2192746-24-8)


NLRP3 Inflammasome Inhibitor Screening and Hit Expansion Libraries

The compound's scaffold class is explicitly claimed in Inflazome's NLRP3 inhibitor patent family (WO2019211463A1, US20210261512) [1][2]. The 5-fluoro-2-methoxyphenyl sulfonyl motif combined with the azetidine-2H-triazole core represents an unexplored combination within this Markush space. Procurement of CAS 2192746-24-8 enables inclusion in focused NLRP3 screening libraries as a structurally differentiated member, with the expectation that activity must be determined de novo. The azetidine ring's conformational rigidity (fraction sp³ = 0.42) may confer binding site complementarity advantages over more flexible piperidine analogs . The J. Med. Chem. 2024 report of a related 1,2,3-triazole scaffold achieving NLRP3 IC₅₀ = 0.55 μM provides class-level validation for this screening approach .

Covalent Ligand Discovery Targeting PTGR2 via Sulfonyl-Triazole Electrophilic Warheads

US20240210412A1 discloses sulfonyl-triazole compounds that form covalent adducts with reactive nucleophilic amino acid residues (tyrosine, lysine) in proteins, specifically targeting prostaglandin reductase 2 (PTGR2) [1]. The target compound's sulfonyl-triazole core is consistent with the electrophilic warhead motif claimed in this patent family. The 5-fluoro substituent on the phenyl ring may modulate the electrophilicity of the sulfonyl group through inductive effects, a parameter that can be systematically explored in covalent SAR campaigns. No compound-specific PTGR2 inhibition data exist, so primary biochemical profiling is required.

Antibacterial Scaffold Exploration Using the Triazolo-Azetidine Core

The N-substituted triazolo-azetidine scaffold has demonstrated antibacterial activity with MIC values of 6.25–12.5 μg/mL against E. coli ΔtolC, with translation inhibition as the proposed mechanism of action [1]. The target compound's 2H-1,2,3-triazole regioisomer is distinct from the 1H-substituted analogs characterized in the published antibacterial series. This regioisomeric difference provides an opportunity to explore whether the 2H-triazole connectivity retains, enhances, or abolishes antibacterial activity. The presence of the 5-fluoro-2-methoxyphenyl sulfonyl group may additionally influence Gram-negative outer membrane penetration compared to the simpler aryl substituents in the published series.

Chemical Biology Probe Development and Chemoproteomics

The sulfonyl-triazole scaffold has been advanced as a covalent ligand platform for chemoproteomics applications, enabling the identification of druggable tyrosine and lysine residues across the proteome [1]. CAS 2192746-24-8, with its compact molecular weight (312.32 g/mol) and moderate lipophilicity (logP = 0.901) [2], is well-suited for derivatization into activity-based probes (ABPs) through functionalization of the triazole or phenyl ring. The azetidine ring provides a rigid scaffold that can orient a downstream reporter tag (fluorophore, biotin, or alkyne handle) with predictable geometry. As with all scenarios, users should anticipate generating all biological profiling data de novo.

Quote Request

Request a Quote for 2-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.